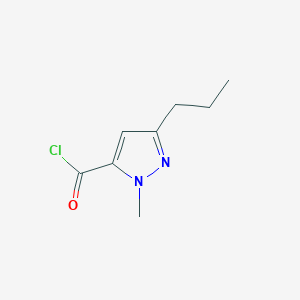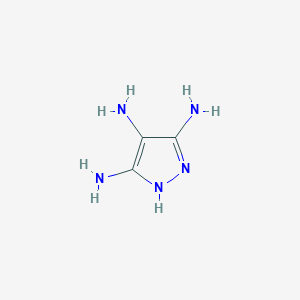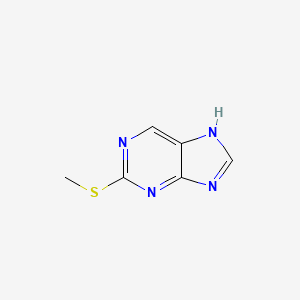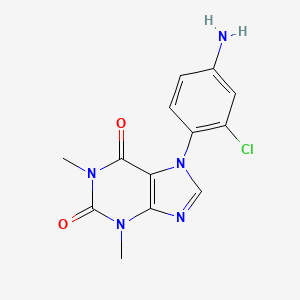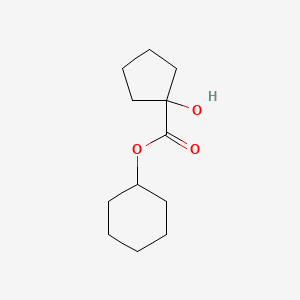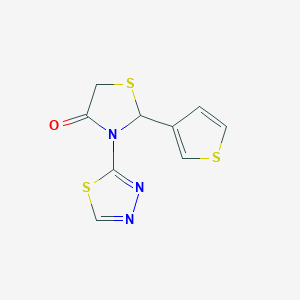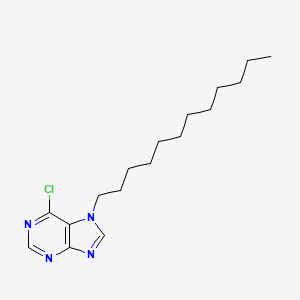
3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride typically involves the reaction of dimethylamine with cyanoguanidine under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is then crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .
Scientific Research Applications
3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular metabolism and insulin signaling pathways.
Medicine: It is extensively researched for its therapeutic effects in diabetes management and potential benefits in other metabolic disorders.
Industry: The compound is used in the formulation of pharmaceutical products and as a standard in analytical chemistry
Mechanism of Action
The primary mechanism of action of 3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride involves the inhibition of hepatic glucose production and enhancement of insulin sensitivity. It acts on the liver to reduce gluconeogenesis and increases glucose uptake in peripheral tissues. The molecular targets include AMP-activated protein kinase (AMPK) and other key enzymes involved in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Phenformin: Another biguanide with similar antidiabetic properties but higher risk of lactic acidosis.
Buformin: Similar to metformin but less commonly used due to safety concerns.
Guanidine Derivatives: Various guanidine-based compounds with differing pharmacological profiles
Uniqueness
3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride stands out due to its favorable safety profile, efficacy in lowering blood glucose levels, and extensive clinical use. Unlike phenformin and buformin, it has a lower risk of causing lactic acidosis, making it a preferred choice for managing type 2 diabetes .
Properties
Molecular Formula |
C4H13Cl2N5 |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride |
InChI |
InChI=1S/C4H11N5.2ClH/c1-9(2)4(7)8-3(5)6;;/h1-2H3,(H5,5,6,7,8);2*1H |
InChI Key |
BQLVOFPATWIUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
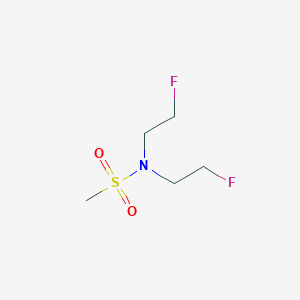
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
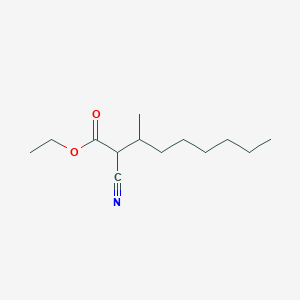
![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)
